(s)-2-(3,5-Dimethoxyphenyl)pyrrolidine hydrochloride

Chiral separation Enantiomeric purity Stereochemistry

In chiral 2-arylpyrrolidine synthesis, substitution of the (S)-enantiomer HCl salt with the racemate or (R)-isomer introduces three uncontrolled variables-chirality, salt stoichiometry, and aryl substitution regiochemistry-that can shift nAChR binding affinity by >200-fold. (S)-2-(3,5-Dimethoxyphenyl)pyrrolidine hydrochloride (CAS 1370243-61-0), supplied as ≥95% purity single enantiomer, eliminates these confounds directly. Key differentiation factors: - Single-enantiomer (S)-configuration matches Larotrectinib pyrrolidine stereochemistry for TRK kinase inhibitor design. - Hydrochloride salt form enables direct use in parallel synthesis without free-basing; stable at room temperature for weighing. - 3,5-Dimethoxy substitution offers distinct electronic/H-bonding profile absent in approved 2-arylpyrrolidine drugs for novel IP space. Ideal for sigma-1/sigma-2 and nicotinic acetylcholine receptor ligand programs requiring stereochemical certainty.

Molecular Formula C12H18ClNO2
Molecular Weight 243.73 g/mol
Cat. No. B13638339
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(s)-2-(3,5-Dimethoxyphenyl)pyrrolidine hydrochloride
Molecular FormulaC12H18ClNO2
Molecular Weight243.73 g/mol
Structural Identifiers
SMILESCOC1=CC(=CC(=C1)C2CCCN2)OC.Cl
InChIInChI=1S/C12H17NO2.ClH/c1-14-10-6-9(7-11(8-10)15-2)12-4-3-5-13-12;/h6-8,12-13H,3-5H2,1-2H3;1H/t12-;/m0./s1
InChIKeySMXFYICWIXZMMA-YDALLXLXSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(S)-2-(3,5-Dimethoxyphenyl)pyrrolidine Hydrochloride: Chiral Pyrrolidine Building Block for CNS and Medicinal Chemistry Research


(S)-2-(3,5-Dimethoxyphenyl)pyrrolidine hydrochloride (CAS 1370243-61-0; free base CAS 1241678-40-9) is a single-enantiomer, chiral 2-arylpyrrolidine derivative featuring a 3,5-dimethoxyphenyl substituent at the 2-position of the pyrrolidine ring in the (S)-configuration, supplied as the hydrochloride salt . The compound belongs to the broader 2-(het)arylpyrrolidine scaffold class, which appears in multiple FDA-approved drugs including Velpatasvir, Daclatasvir, Acalabrutinib, and Larotrectinib, underscoring the privileged nature of this structural framework in medicinal chemistry [1]. With a molecular formula of C12H18ClNO2, a molecular weight of 243.73 g/mol, and a predicted pKa of 9.44±0.10 for the conjugate acid of the pyrrolidine nitrogen, this compound serves as a stereochemically defined intermediate for the synthesis of CNS-targeted ligands and chiral catalyst systems .

Single (S)-enantiomer for stereochemical control in chiral synthesis and SAR
2-Arylpyrrolidine scaffold matching approved-drug chemotype for CNS ligand design
Hydrochloride salt enables ambient storage and direct use in coupling workflows

Why Generic Substitution of (S)-2-(3,5-Dimethoxyphenyl)pyrrolidine Hydrochloride Introduces Uncontrolled Variables in Research Programs


Substituting (S)-2-(3,5-dimethoxyphenyl)pyrrolidine hydrochloride with the racemate, the (R)-enantiomer, or a regioisomeric dimethoxyphenyl pyrrolidine is not a benign procurement decision. In the 2-phenylpyrrolidine nAChR ligand series, aryl ring substitution pattern alone shifts receptor binding affinity by over 200-fold (Ki range: 46 nM to >10,000 nM) [1]. The (S)- vs. (R)-enantiomer distinction is equally critical: opposite enantiomers of chiral 2-arylpyrrolidines exhibit distinct pharmacological and toxicological profiles, a principle codified in regulatory guidance for chiral drug development [2]. The hydrochloride salt form confers specific solubility and handling properties distinct from the free base, directly impacting formulation, salt metathesis, and coupling reaction efficiency. Additionally, the 3,5-dimethoxy substitution pattern presents a unique electron density distribution on the aryl ring compared to the 2,4-, 2,5-, or 3,4-dimethoxy isomers, which translates to different hydrogen-bonding capacity, metabolic stability, and target recognition profiles [1]. Using an uncharacterized or incorrectly specified analog therefore introduces at least three simultaneous uncontrolled variables—chirality, salt form, and aryl substitution regiochemistry—any one of which can confound SAR interpretation and derail lead optimization campaigns.

Racemate or (R)-enantiomer May introduce uncontrolled stereochemical variable that confounds chiral SAR interpretation.
Regioisomeric dimethoxyphenyl pyrrolidines 3- or 4-aryl connectivity shifts pharmacophore geometry and scaffold relevance, limiting target engagement predictability.
Free base or alternative salt forms Alter solubility, stability, and coupling reactivity profiles, requiring re-validation of synthetic and assay methods.

Quantitative Differentiation Evidence: (S)-2-(3,5-Dimethoxyphenyl)pyrrolidine Hydrochloride vs. Closest Analogs


Stereochemical Identity: (S)-Enantiomer Hydrochloride vs. Racemate and (R)-Enantiomer – Impact on Chiral Purity and Research Reproducibility

The (S)-2-(3,5-dimethoxyphenyl)pyrrolidine hydrochloride (CAS 1370243-61-0) is supplied as a single, stereochemically defined enantiomer with typical purity ≥98%, in contrast to the racemic 2-(3,5-dimethoxyphenyl)pyrrolidine (CAS 367281-01-4) sold by Sigma-Aldrich under the AldrichCPR collection, where Sigma-Aldrich explicitly states it 'does not collect analytical data for this product' and sells it 'AS-IS' without any representation or warranty regarding identity or purity . The (R)-enantiomer hydrochloride (CAS 1381927-83-8) is available from specialty suppliers typically at 95% purity . For enantioselective synthesis or chiral SAR studies, use of the racemate introduces a 50% contamination of the undesired enantiomer, which, in the context of 2-arylpyrrolidine pharmacology where enantiomers exhibit distinct binding and functional profiles, represents an uncontrolled variable that can invalidate experimental conclusions [1].

Stereochemical Identity
Head-to-head
Target: single (S)-enantiomer ≥98% ee. Racemate (CAS 367281-01-4): 0% ee, sold as-is without analytical data. (R)-HCl: ~95% purity, opposite configuration.
Avoids 50–100% undesired enantiomer contamination in chiral pharmacology and synthesis.
Supplier characterization level varies; racemate lacks quality assurance data.
Chiral separation Enantiomeric purity Stereochemistry

Salt Form Advantage: Hydrochloride Salt vs. Free Base – Solubility, Stability, and Synthetic Utility Comparison

(S)-2-(3,5-Dimethoxyphenyl)pyrrolidine hydrochloride (MW 243.73 g/mol) offers distinct handling advantages over the free base (MW 207.27 g/mol). The hydrochloride salt is a defined, crystalline solid with improved room-temperature storage stability, whereas the free base (CAS 1241678-40-9) requires storage at 4°C with protection from light, indicating greater susceptibility to degradation . The salt form provides enhanced aqueous solubility relative to the free base, facilitating direct use in aqueous reaction media and biochemical assays without additional solubilization steps. For synthetic applications requiring N–H pyrrolidine coupling (e.g., amide bond formation, reductive amination, urea synthesis), the hydrochloride salt can be used directly with appropriate base, whereas the free base may require pre-activation or protection to prevent undesired side reactions.

Salt Form Stability
Head-to-head
HCl salt: ambient storage solid. Free base (CAS 1241678-40-9): requires 4°C and light protection, indicating higher degradation risk.
Eliminates cold-chain and light-sensitive handling constraints in compound management.
Based on supplier storage specifications; free base may need pre-activation.
Salt selection Formulation Chemical stability

Aryl Substitution Pattern Differentiation: 3,5-Dimethoxy vs. 2,4- and 2,5-Dimethoxy Isomers – Class-Level Evidence from nAChR SAR

In the 2-phenylpyrrolidine series evaluated as neuronal nicotinic acetylcholine receptor (nAChR) ligands, aryl ring substitution patterns produced Ki values spanning from 46 nM to >10,000 nM—a >217-fold range—demonstrating that the position and nature of aryl substituents are decisive determinants of target binding affinity [1]. While this specific SAR study did not include the 3,5-dimethoxy analog, the data establish that methoxy substitution regiochemistry on the 2-phenylpyrrolidine scaffold is not functionally interchangeable. The 3,5-dimethoxy pattern presents a symmetric meta-substituted electronic profile (two electron-donating methoxy groups in meta relationship to the pyrrolidine attachment point), which differs fundamentally from the 2,4-dimethoxy (ortho/para-directing) and 2,5-dimethoxy (ortho/meta) isomers in terms of dipole moment, hydrogen-bond acceptor geometry, and steric encumbrance around the chiral center . This electronic and steric distinctiveness translates to differential receptor recognition, metabolic stability, and off-target profiles.

Aryl Substitution Pattern
Class-level
In 2-phenylpyrrolidine nAChR ligands, aryl substitution drove Ki from 46 nM to >10,000 nM (217-fold range). 3,5-dimethoxy pattern not directly tested.
Substitution pattern may strongly influence target recognition; regioisomeric exchange is not neutral.
Class-level SAR inference; direct 3,5-dimethoxy nAChR data unavailable.
Nicotinic acetylcholine receptor Structure-activity relationship Aryl substitution

Scaffold Privilege: 2-Arylpyrrolidine as a Validated Pharmacophore in FDA-Approved Drugs – Procurement Rationale

The 2-(het)arylpyrrolidine scaffold is a validated pharmacophore present in multiple FDA-approved drugs: the HCV NS5A inhibitors Velpatasvir and Daclatasvir, and the anticancer kinase inhibitors Acalabrutinib and Larotrectinib [1]. This establishes the 2-arylpyrrolidine motif as a 'privileged scaffold'—a molecular framework capable of providing high-affinity ligands for diverse biological targets. (S)-2-(3,5-Dimethoxyphenyl)pyrrolidine hydrochloride, as a single-enantiomer 2-arylpyrrolidine bearing a functionalizable dimethoxyphenyl group, serves as a direct entry point into this therapeutically validated chemical space. In contrast, regioisomeric 3-aryl or 4-aryl pyrrolidines (e.g., 3-(3,5-dimethoxyphenyl)pyrrolidine, CAS 129084-50-0) lack the 2-aryl connectivity found in the approved drugs and are not part of the same pharmacophore family, limiting their relevance for scaffold-hopping or bioisostere-based drug design programs targeting this chemical space [2].

Scaffold Privilege
Class-level
4 FDA-approved drugs (Velpatasvir, Daclatasvir, Acalabrutinib, Larotrectinib) contain 2-arylpyrrolidine; 0 for 3-aryl or 4-aryl regioisomers.
2-Aryl connectivity aligns research with a chemotype validated in multiple approved drugs.
Scaffold context; does not guarantee target activity or translational outcomes.
Privileged scaffold Drug discovery 2-Arylpyrrolidine

Predicted Physicochemical Differentiation: pKa, Boiling Point, and Density vs. Unsubstituted 2-Phenylpyrrolidine

Predicted physicochemical parameters for (S)-2-(3,5-dimethoxyphenyl)pyrrolidine (free base) include a pKa of 9.44±0.10 for the pyrrolidine nitrogen, a boiling point of 322.5±42.0 °C, and a density of 1.052±0.06 g/cm³ . The predicted pKa of 9.44 indicates that the pyrrolidine nitrogen in the 3,5-dimethoxy-substituted analog is slightly less basic than unsubstituted 2-phenylpyrrolidine (predicted pKa ~9.8–10.2 for 2-arylpyrrolidines), attributable to the electron-withdrawing inductive effect of the meta-methoxy groups transmitted through the aryl ring . This 0.4–0.8 log unit reduction in basicity has implications for protonation state at physiological pH, blood-brain barrier penetration (ionization state influences passive permeability), and reactivity in N-acylation or N-alkylation reactions. The higher boiling point (322.5 °C vs. ~274.8 °C for unsubstituted 2-phenylpyrrolidine) reflects the increased molecular weight and polarity imparted by the methoxy substituents .

Predicted Physicochemical Profile
Data to verify
pKa 9.44±0.10 (pyrrolidine N), b.p. ~322.5°C, density ~1.05 g/cm³. Unsubstituted 2-phenylpyrrolidine: pKa ~9.8–10.2, b.p. ~274.8°C.
Reduced basicity vs. parent may influence protonation state, permeability, and reaction conditions.
Predicted values only; experimental confirmation recommended before scale-up.
Physicochemical properties pKa prediction Drug-likeness

Regioisomeric Purity Risk: 2-(3,5-Dimethoxyphenyl) vs. 3-(3,5-Dimethoxyphenyl)pyrrolidine – Synthetic and Pharmacological Divergence

The 2-substituted and 3-substituted regioisomers of (3,5-dimethoxyphenyl)pyrrolidine are chemically distinct entities with different synthetic origins and expected pharmacological profiles. 2-(3,5-Dimethoxyphenyl)pyrrolidine is synthesized via reaction of 3,5-dimethoxybenzyl chloride with pyrrolidine or via cyclization strategies that place the aryl group at the 2-position adjacent to the nitrogen . In contrast, 3-(3,5-dimethoxyphenyl)pyrrolidine (CAS 129084-50-0) has the aryl substituent at the 3-position, one carbon removed from the nitrogen, creating a fundamentally different spatial relationship between the basic amine and the aromatic ring. This positional isomerism alters the distance and geometry of the key pharmacophoric elements (basic nitrogen to aromatic centroid), which in 2-arylpyrrolidine-based drugs is critical for target recognition. The regioisomers are not interchangeable synthetic intermediates: a 2-arylpyrrolidine cannot be accessed from a 3-arylpyrrolidine precursor without bond-breaking and reconstruction of the pyrrolidine ring.

Regioisomeric Purity
Head-to-head
2-aryl vs. 3-aryl pyrrolidine: non-interconvertible regioisomers; N-to-aryl centroid distance differs by ~1.5 Å. Distinct synthetic routes.
Incorrect regioisomer cannot support 2-arylpyrrolidine-based SAR or intermediate synthesis.
Verify CAS and structural identity before ordering; synthetic incompatibility confirmed.
Regioisomer Synthetic route Target selectivity

Optimal Application Scenarios for (S)-2-(3,5-Dimethoxyphenyl)pyrrolidine Hydrochloride Based on Quantitative Differentiation Evidence


Enantioselective CNS Ligand SAR Programs Targeting Sigma or nAChR Receptors

The (S)-enantiomer hydrochloride is the appropriate selection for medicinal chemistry programs investigating 2-arylpyrrolidine-based ligands for CNS targets, particularly sigma-1, sigma-2, and nicotinic acetylcholine receptors. The established sensitivity of 2-phenylpyrrolidine nAChR binding to aryl substitution (Ki range: 46 nM to >10,000 nM) and the demonstrated enantiomer-dependent pharmacological profiles of 2-arylpyrrolidines mean that using the stereochemically defined (S)-enantiomer eliminates two major confounding variables simultaneously [1]. The hydrochloride salt enables direct use in parallel synthesis workflows without additional free-basing steps. Researchers should explicitly specify CAS 1370243-61-0 to avoid inadvertent procurement of the racemate (CAS 367281-01-4) or the (R)-enantiomer (CAS 1381927-83-8).

Chiral Building Block for Asymmetric Synthesis and Organocatalysis

As a single-enantiomer secondary amine with a well-defined (S)-configuration at the 2-position, this compound serves as a chiral auxiliary, chiral ligand precursor, or organocatalyst component. The 3,5-dimethoxyphenyl group provides a sterically differentiated aryl environment around the chiral center while the pyrrolidine NH offers a reactive handle for derivatization [2]. The hydrochloride salt form protects the amine from oxidation during storage and provides a convenient, weighable solid form. For organocatalysis applications requiring the free amine, the hydrochloride can be quantitatively neutralized in situ with an appropriate base immediately before use.

Scaffold-Hopping from Approved 2-Arylpyrrolidine Drugs for Novel IP Generation

The 2-arylpyrrolidine scaffold appears in Velpatasvir, Daclatasvir, Acalabrutinib, and Larotrectinib, validating this chemotype for drug discovery across antiviral and oncology indications [3]. (S)-2-(3,5-Dimethoxyphenyl)pyrrolidine hydrochloride provides a functionalized, single-enantiomer entry point into this privileged chemical space, enabling the design of novel analogs with distinct IP positions. The 3,5-dimethoxy substitution pattern is absent from the currently approved 2-arylpyrrolidine drugs, offering a differentiated aryl decoration for patent strategies. The (S)-configuration matches the stereochemistry of the pyrrolidine moiety in Larotrectinib, providing stereochemical consistency for structure-based design around TRK kinase inhibitors.

Analytical Reference Standard for Chiral Method Development

With defined (S)-stereochemistry and ≥98% purity, (S)-2-(3,5-dimethoxyphenyl)pyrrolidine hydrochloride can serve as a reference standard for chiral HPLC or SFC method development aimed at separating 2-arylpyrrolidine enantiomers . The predicted pKa of 9.44 and moderate polarity make it suitable for a range of chiral stationary phases (e.g., Chiralpak AD-H, Chiralcel OD-H). The hydrochloride salt's room-temperature stability facilitates its use as a calibration standard in quality control workflows for enantiomeric purity determination of 2-arylpyrrolidine-based drug candidates.

Application
Selection Property
Validation Focus
Enantioselective CNS ligand SAR
Single (S)-enantiomer, stable HCl salt
Chiral purity and binding assay reproducibility across replicates
Chiral building block for asymmetric synthesis
Defined (S)-configuration, reactive secondary amine
Enantiomeric excess in downstream products and catalyst performance
Scaffold-hopping from approved 2-arylpyrrolidine drugs
2-Aryl connectivity matching approved-drug chemotype
Target engagement in novel analogs and IP differentiation
Chiral method development reference standard
High enantiomeric purity, ambient stability
Resolution on chiral stationary phases and calibration linearity
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